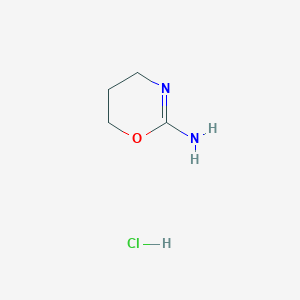

1,3-Oxazinan-2-imine hydrochloride

Übersicht

Beschreibung

“1,3-Oxazinan-2-imine hydrochloride” is a chemical compound . It is used for pharmaceutical testing and can be purchased from various suppliers .

Synthesis Analysis

The synthesis of 1,3-oxazinan-2-ones, which are related to 1,3-Oxazinan-2-imine hydrochloride, has been reported in the literature. One method involves the intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids . The reaction proceeds under metal-free conditions and is promoted by ecofriendly silica-supported HClO4 as the catalyst and methanol as the solvent . Another method involves starting from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) .

Chemical Reactions Analysis

The formation of six-membered cyclic carbonates was achieved by intermolecular cyclization reaction via double B Ac 2 mechanism . Cyclization reactions have been carried out in neat as EC acted both as solvent and reagent .

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

1,3-Oxazinan-2-imine hydrochloride is a versatile compound used in various synthetic processes. For example, Liu and Sun (2014) reported the use of a cobalt catalyst for the cycloaddition of epoxides, imines, and carbon monoxide to produce 1,3-oxazinan-4-ones. This process is notable for its high yields and atom-economic route to heterocycles from simple starting materials.

Enantioselective Synthesis

The compound has significant applications in enantioselective synthesis. Nimmagadda, Zhang, and Antilla (2014) developed a method for the enantioselective one-pot synthesis of 1,3-oxazolidines and 1,3-oxazinanes via hemiaminal intermediates using a chiral magnesium phosphate catalyst (Nimmagadda, Zhang, & Antilla, 2014).

Novel Synthetic Routes

Trifunović et al. (2010) reported a simple and efficient synthesis of N-substituted 1,3-oxazinan-2-ones, demonstrating the versatility of 1,3-oxazinan-2-imine hydrochloride in producing various substitution patterns in heterocyclic compounds (Trifunović et al., 2010).

Chiral Auxiliary in Pharmaceutical Synthesis

The compound is useful in synthesizing pharmaceutical compounds and amino alcohols. Ella-Menye, Sharma, and Wang (2005) described a new method to synthesize chiral 1,3-oxazinan-2-ones from carbohydrate derivatives (Ella-Menye, Sharma, & Wang, 2005).

Application in Multicomponent Reactions

Qi, Zhang, and Xu (2011) explored the synthesis of 2,3,6-trisubstituted 2H-1,3-oxazin-4(3H)-one derivatives via a tertiary amine-induced reaction of imines with 2-diazo-3-oxoalkanals under mild conditions, demonstrating the utility of 1,3-oxazinan-2-imine hydrochloride in multicomponent reactions (Qi, Zhang, & Xu, 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

1,3-Oxazinan-2-imine hydrochloride is a type of oxazinanone, a class of heterocycles that have been found to be key structural units in bioactive natural products and pharmaceutically important molecules . .

Mode of Action

Oxazinanones, in general, have been found to exhibit various biological activities, including anti-hiv, anticancer, antibacterial, anti-influenza, anti-inflammatory, antidiabetes, antithrombotic, antialzheimer, and enzyme inhibiting properties . These activities suggest that oxazinanones interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities exhibited by oxazinanones, it can be inferred that they likely interact with multiple biochemical pathways .

Result of Action

The various biological activities associated with oxazinanones suggest that they likely have significant effects at the molecular and cellular levels .

Action Environment

One study mentions a novel alkynol-supported cascade strategy for the highly efficient conversion of co2 to 1,3-oxazinan-2-ones under mild conditions . This suggests that environmental factors such as temperature and pressure could potentially influence the action of 1,3-Oxazinan-2-imine hydrochloride.

Eigenschaften

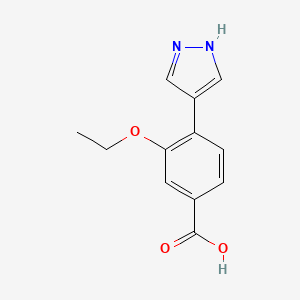

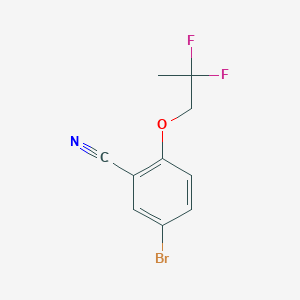

IUPAC Name |

5,6-dihydro-4H-1,3-oxazin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-4-6-2-1-3-7-4;/h1-3H2,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJRHCFTDYXLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(OC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Oxazinan-2-imine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

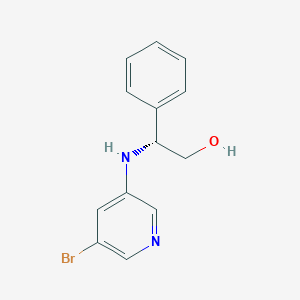

![(2-{[3-Iodo-1-(tetrahydropyran-2-yl)-1H-pyrazol-4-ylmethyl]-methylamino}-ethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1406553.png)

![3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406562.png)